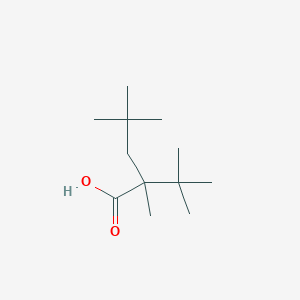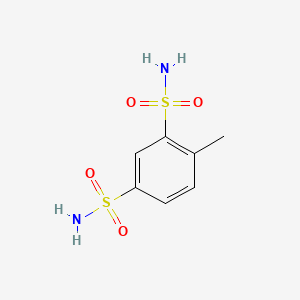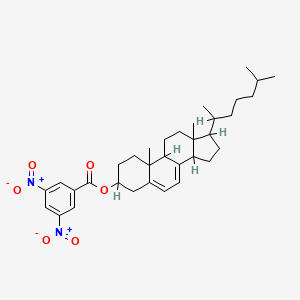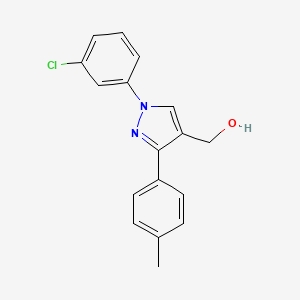
2-Tert-butyl-2,4,4-trimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-tert-butyl-2,4,4-triméthylpentanoïque est un composé organique de formule moléculaire C12H24O2. Il s’agit d’un acide carboxylique caractérisé par la présence d’un groupe tert-butyle et de trois groupes méthyles liés à un squelette d’acide pentanoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-tert-butyl-2,4,4-triméthylpentanoïque implique généralement l’alkylation d’un précurseur approprié avec des groupes tert-butyle. Une méthode courante est la réaction de l’acide 2,4,4-triméthylpentanoïque avec le chlorure de tert-butyle en présence d’une base forte telle que l’hydrure de sodium ou le tert-butylate de potassium. La réaction est réalisée dans des conditions anhydres pour éviter l’hydrolyse du chlorure de tert-butyle.
Méthodes de production industrielle
La production industrielle de l’acide 2-tert-butyl-2,4,4-triméthylpentanoïque peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, des étapes de purification telles que la distillation ou la recristallisation sont utilisées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-tert-butyl-2,4,4-triméthylpentanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe acide carboxylique peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : La réduction du groupe acide carboxylique peut produire des alcools ou des alcanes.
Substitution : Les groupes tert-butyle et méthyle peuvent participer à des réactions de substitution avec des réactifs appropriés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés dans des conditions anhydres.
Substitution : Les réactions d’halogénation peuvent être réalisées à l’aide d’agents halogénants comme le brome (Br2) ou le chlore (Cl2) en présence d’un catalyseur.
Principaux produits formés
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation d’alcools ou d’alcanes.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
L’acide 2-tert-butyl-2,4,4-triméthylpentanoïque présente plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de molécules complexes.
Applications De Recherche Scientifique
2-Tert-butyl-2,4,4-trimethylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-tert-butyl-2,4,4-triméthylpentanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe acide carboxylique peut former des liaisons hydrogène avec les molécules cibles, influençant leur structure et leur fonction. De plus, les groupes tert-butyle et méthyle peuvent affecter l’hydrophobie et les propriétés stériques du composé, modulant ses interactions avec les membranes biologiques et les protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2,2,4-triméthylpentanoïque : Manque le groupe tert-butyle, ce qui se traduit par des propriétés chimiques et physiques différentes.
Acide 2-tert-butyl-4-méthylpentanoïque : Structure similaire, mais avec moins de groupes méthyles, ce qui affecte sa réactivité et ses applications.
Unicité
L’acide 2-tert-butyl-2,4,4-triméthylpentanoïque est unique en raison de la présence à la fois de groupes tert-butyle et de plusieurs groupes méthyles, ce qui lui confère des propriétés stériques et électroniques distinctes. Ces caractéristiques en font un composé précieux dans diverses applications chimiques et industrielles.
Propriétés
Numéro CAS |
5340-83-0 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2-tert-butyl-2,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C12H24O2/c1-10(2,3)8-12(7,9(13)14)11(4,5)6/h8H2,1-7H3,(H,13,14) |
Clé InChI |
CRLCLCBFULTTTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C(=O)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)

![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)
![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)


![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)


![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)


